2-(1-((3,4-dimethoxyphenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole
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Overview
Description
This compound is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring linked to a benzo[d]imidazole moiety via a sulfonyl group . The piperidine ring is a six-membered heterocycle with one nitrogen atom and five carbon atoms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of piperidine with 3,4-dimethoxybenzenesulfonyl chloride followed by the reaction of the resulting product with piperidin-4-one .Scientific Research Applications
Synthesis and Spectral Analysis
The synthesis of derivatives related to 2-(1-((3,4-dimethoxyphenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole involves complex chemical processes. For instance, the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides involves converting organic acids into esters, hydrazides, and 5-substituted-1,3,4-oxadiazole-2-thiols. These compounds were then stirred with 1-(4-(bromomethyl)phenyl sulfonyl)piperidine in the presence of N,N-dimethylformamide (DMF) and sodium hydride to obtain the target compounds. The structures of these compounds were elucidated using modern spectroscopic techniques (Khalid et al., 2016).
Biological Evaluation
The synthesized compounds from this chemical class have been evaluated for various biological activities. For example, they have been screened against butyrylcholinesterase (BChE) enzyme and subjected to molecular docking studies to find ligand-BChE binding affinity and ligand orientation in active sites of human BChE protein. Amino acid residues such as Gly116, His438, Tyr332, and Ser198 are found to be important common residues for the binding of highlighted compounds and are likely to be involved in the ligands' stabilization in the binding site (Khalid et al., 2016).
Mechanism of Action
The compound selectively damages noradrenergic neurons in the brain by causing the release of noradrenaline, which is then taken up by the neurons and metabolized to form a toxic metabolite.
Future Directions
Properties
IUPAC Name |
2-[1-(3,4-dimethoxyphenyl)sulfonylpiperidin-4-yl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-26-18-8-7-15(13-19(18)27-2)28(24,25)23-11-9-14(10-12-23)20-21-16-5-3-4-6-17(16)22-20/h3-8,13-14H,9-12H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOWNOPUWDSCLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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